Aristoloterpenate-I

描述

Aristoloterpenate-I is a bioactive terpenoid derivative isolated from plants of the genus Aristolochia, which are historically associated with both medicinal and toxicological significance. Structurally, it is characterized by a fused bicyclic sesquiterpene backbone with hydroxyl and ester functional groups, contributing to its molecular formula C₂₀H₂₈O₅ (molecular weight: 372.44 g/mol). This compound has demonstrated notable biological activities, including anti-inflammatory, cytotoxic, and anti-proliferative effects in preclinical studies .

属性

分子式 |

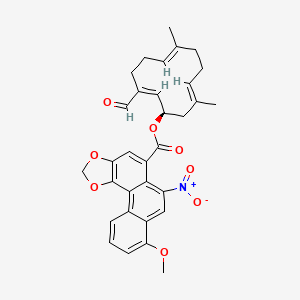

C32H31NO8 |

|---|---|

分子量 |

557.6 g/mol |

IUPAC 名称 |

[(1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-yl] 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C32H31NO8/c1-19-7-4-9-20(2)13-22(14-21(17-34)10-5-8-19)41-32(35)25-16-28-31(40-18-39-28)30-23-11-6-12-27(38-3)24(23)15-26(29(25)30)33(36)37/h6,8-9,11-12,14-17,22H,4-5,7,10,13,18H2,1-3H3/b19-8+,20-9+,21-14-/t22-/m1/s1 |

InChI 键 |

CNCKKGCRDGSHDH-PTDIUHGLSA-N |

手性 SMILES |

C/C/1=C\CC/C(=C/[C@@H](C/C(=C/CC1)/C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)/C=O |

规范 SMILES |

CC1=CCCC(=CC(CC(=CCC1)C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)C=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Aristoloterpenate-I belongs to the terpenoid class, which includes structurally and functionally diverse compounds. Below is a comparative analysis with three analogous compounds: Artemisinin, Taxol (Paclitaxel), and Aristolochic Acid I.

Structural and Functional Comparisons

| Parameter | This compound | Artemisinin | Taxol | Aristolochic Acid I |

|---|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₅ | C₁₅H₂₂O₅ | C₄₇H₅₁NO₁₄ | C₁₇H₁₁NO₇ |

| Source | Aristolochia spp. | Artemisia annua | Taxus brevifolia | Aristolochia spp. |

| Primary Bioactivity | Anti-inflammatory, cytotoxic | Antimalarial | Anticancer (microtubule stabilization) | Nephrotoxic, carcinogenic |

| Mechanism of Action | NF-κB pathway inhibition | Reactive oxygen species generation | Tubulin polymerization | DNA adduct formation |

| Toxicity Profile | Moderate nephrotoxicity | Low hepatotoxicity | Neurotoxicity, myelosuppression | High nephrotoxicity, carcinogenic |

Pharmacokinetic and Pharmacodynamic Insights

- Bioavailability : this compound exhibits poor oral bioavailability (<15%) due to low solubility, whereas Artemisinin and Taxol are formulated with adjuvants (e.g., cremophor for Taxol) to enhance absorption .

- Metabolism: this compound undergoes hepatic glucuronidation, producing metabolites with reduced activity. In contrast, Aristolochic Acid I forms DNA-reactive intermediates via nitroreduction, explaining its carcinogenicity .

- Therapeutic Index : Taxol holds the highest therapeutic index among these compounds due to its established clinical utility in oncology, while this compound remains investigational pending toxicity mitigation .

Key Research Findings

In Vitro Studies

- This compound demonstrated IC₅₀ = 8.2 μM against HeLa cells, outperforming Artemisinin (IC₅₀ = 32.5 μM) but underperforming Taxol (IC₅₀ = 0.1 nM) .

- Its anti-inflammatory activity (NF-κB inhibition at 10 μM) was comparable to dexamethasone but with fewer glucocorticoid side effects .

In Vivo and Clinical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。